Boc-5-bromo-2-methoxy-L-phenylalanine
Overview
Description
Boc-5-bromo-2-methoxy-L-phenylalanine is a synthetic amino acid derivative used primarily in research settings. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a methoxy group at the 2-position on the phenyl ring. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Methoxylation: The brominated intermediate is then methoxylated at the 2-position using a methoxylating agent like sodium methoxide in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc group removal.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives of the compound can be formed.
Deprotected Amino Acid: Removal of the Boc group yields 5-bromo-2-methoxy-L-phenylalanine
Scientific Research Applications
Boc-5-bromo-2-methoxy-L-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the development of novel therapeutic agents.
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Researchers use it to design and synthesize new drugs with potential therapeutic benefits.
Industrial Applications: It is utilized in the production of specialty chemicals and materials for various industrial processes
Mechanism of Action
The mechanism of action of Boc-5-bromo-2-methoxy-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the peptides .
Comparison with Similar Compounds
Boc-5-bromo-L-phenylalanine: Lacks the methoxy group, making it less hydrophobic.
Boc-2-methoxy-L-phenylalanine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Boc-5-methoxy-L-phenylalanine: Has a methoxy group at the 5-position instead of bromine, altering its chemical properties.
Uniqueness: Boc-5-bromo-2-methoxy-L-phenylalanine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in peptide synthesis and biochemical research .
Properties
IUPAC Name |
(2S)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQEACMEPBJKP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164637 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261165-03-1 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261165-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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